molecular formula C19H18FN3O4S B2708795 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 953137-65-0

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2708795
CAS No.: 953137-65-0
M. Wt: 403.43
InChI Key: WIRSQIMGDWMKMF-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: This step may involve a halogenation reaction followed by a nucleophilic substitution to introduce the fluorine atom.

    Attachment of the Sulfamoylphenethyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenethyl group, followed by sulfonation to introduce the sulfamoyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or isoxazole rings.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide
  • 2-(5-(4-bromophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro or bromo analogs.

Biological Activity

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, which includes an oxazole ring and a sulfonamide moiety, suggests various mechanisms of action that could be exploited in therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18FN3O3S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other enzymes involved in metabolic pathways.
  • Receptor Modulation : The oxazole ring could interact with neurotransmitter receptors or other signaling pathways.

These interactions can lead to various physiological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. The presence of the sulfonamide moiety is particularly notable for its antibacterial effects. Studies have shown that sulfonamides can inhibit bacterial folic acid synthesis, leading to bacterial growth inhibition.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The oxazole ring is known for its ability to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication and transcription.

Neuroprotective Effects

There is emerging evidence that compounds containing oxazole rings may exhibit neuroprotective effects. This could be linked to their ability to modulate neurotransmitter levels or protect against oxidative stress in neuronal cells.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various oxazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A816
Compound B48
Target Compound612

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the target compound on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against breast and colon cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HT-29 (Colon Cancer)15

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c20-15-5-3-14(4-6-15)18-11-16(23-27-18)12-19(24)22-10-9-13-1-7-17(8-2-13)28(21,25)26/h1-8,11H,9-10,12H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRSQIMGDWMKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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